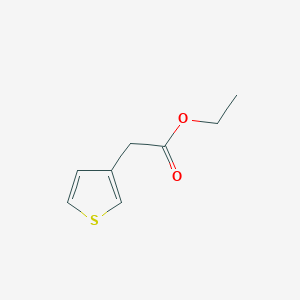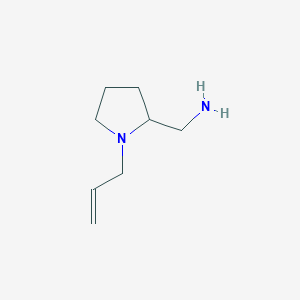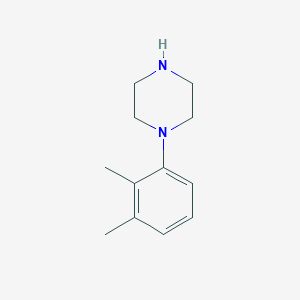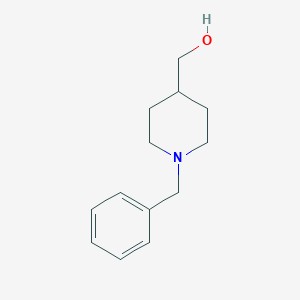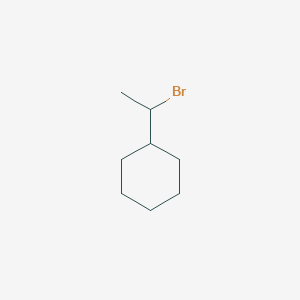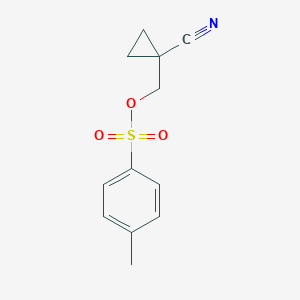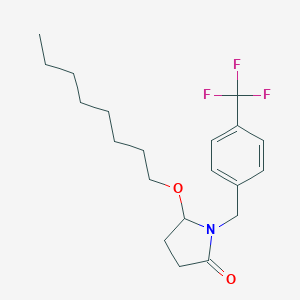
2-Pyrrolidinone, 5-(octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-, (+-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 5-(octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-, (+-)- is a chemical compound with potential applications in scientific research. This compound is also known as TRIM-OCT and is synthesized by a specific method as described below.
Wirkmechanismus
TRIM-OCT is a selective antagonist of the dopamine D4 receptor. It has been shown to have high affinity and selectivity for this receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemische Und Physiologische Effekte
Studies have shown that TRIM-OCT can modulate the activity of the dopamine D4 receptor in the brain. This modulation can lead to changes in behavior and cognition. TRIM-OCT has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Vorteile Und Einschränkungen Für Laborexperimente
TRIM-OCT has several advantages for lab experiments. It is a selective antagonist of the dopamine D4 receptor, which allows for specific modulation of this receptor. TRIM-OCT is also highly selective for the dopamine D4 receptor, which reduces the potential for off-target effects. However, TRIM-OCT has limitations for lab experiments, including its potential toxicity and the need for further studies to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of TRIM-OCT. These include further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, future studies could investigate the potential use of TRIM-OCT as a research tool for the study of the dopamine D4 receptor and its role in behavior and cognition.
Conclusion:
In conclusion, TRIM-OCT is a chemical compound with potential applications in scientific research. Its selective antagonist activity on the dopamine D4 receptor makes it a promising compound for the study of behavior and cognition, as well as potential therapeutic applications in the treatment of psychiatric disorders. Further studies are needed to determine its efficacy and safety for these applications.
Synthesemethoden
The synthesis of TRIM-OCT involves the reaction of 4-(trifluoromethyl)benzyl chloride with 5-hydroxy-2-pyrrolidinone in the presence of a base. The resulting product is then reacted with octyl alcohol to obtain 2-Pyrrolidinone, 5-(octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-, (+-)-.
Wissenschaftliche Forschungsanwendungen
TRIM-OCT has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Eigenschaften
CAS-Nummer |
136410-36-1 |
|---|---|
Produktname |
2-Pyrrolidinone, 5-(octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-, (+-)- |
Molekularformel |
C20H28F3NO2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
5-octoxy-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H28F3NO2/c1-2-3-4-5-6-7-14-26-19-13-12-18(25)24(19)15-16-8-10-17(11-9-16)20(21,22)23/h8-11,19H,2-7,12-15H2,1H3 |
InChI-Schlüssel |
IRJMJLBOJVWJFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=C(C=C2)C(F)(F)F |
Synonyme |
(+-)-5-(Octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinon e |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



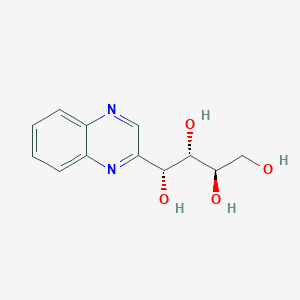


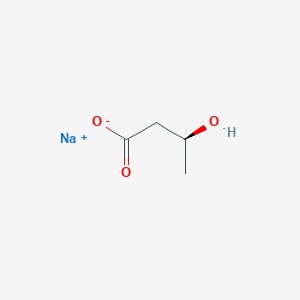
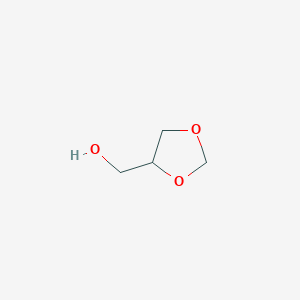
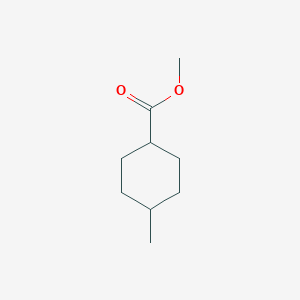
![(11bS)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150776.png)
![(11bS)-4-Hydroxy-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B150779.png)
